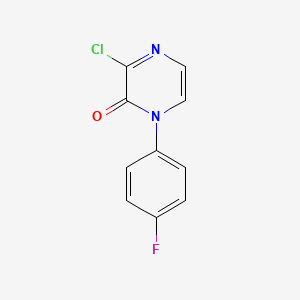
1-(4-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (FB-DMTBP) is a small molecule that has been used in various scientific research applications. It is a derivative of pyrazole, a heterocyclic aromatic compound composed of five carbon atoms, three nitrogen atoms, and one oxygen atom. FB-DMTBP has a wide range of applications due to its unique properties and structure. It has been used in the synthesis of organic compounds, as a catalyst in reactions, and as a ligand in coordination chemistry. FB-DMTBP has also been studied for its biochemical and physiological effects, and its potential use in drug development and medical research.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : The compound and its derivatives are often synthesized through nucleophilic substitution reactions, showcasing their role as versatile intermediates in organic chemistry. The structure is usually confirmed by spectroscopic methods (FTIR, NMR) and mass spectrometry, with crystal structures determined by X-ray diffraction. These compounds serve as key intermediates for further chemical modifications and studies in medicinal chemistry and materials science (Yang et al., 2021).
Crystal Structure and DFT Study
- Crystallographic Analysis : Detailed crystallographic and conformational analysis of these compounds provides insights into their molecular structures. These analyses are crucial for understanding the compounds' reactivity and potential for further chemical modifications. DFT calculations complement these studies by predicting molecular structures that are consistent with X-ray diffraction data, offering a deeper understanding of their electronic properties (Yang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
- Electrostatic and Orbital Analysis : DFT studies also explore the molecular electrostatic potential and frontier molecular orbitals, revealing insights into the electronic characteristics of these compounds. Such analyses are fundamental for predicting reactivity, stability, and interaction with other molecules, which are essential for designing drugs and materials with specific properties (Liao et al., 2022).
Potential Biological Activities
- Biological Evaluation : Some derivatives have been evaluated for their biological activities, such as xanthine oxidase inhibitory activity, which could offer therapeutic benefits in treating diseases like gout. This highlights the potential of these compounds in drug discovery and development for targeting various biological pathways (Qi et al., 2015).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Studies : Research has also explored the antimicrobial and antioxidant properties of fluorine-containing derivatives, underlining their potential in developing new antimicrobial agents and antioxidants. These studies are crucial for addressing the growing issue of antimicrobial resistance and oxidative stress-related diseases (Gadakh et al., 2010).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BFN2O2/c1-15(2)16(3,4)22-17(21-15)13-9-19-20(11-13)10-12-5-7-14(18)8-6-12/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRFKEOSFMRION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



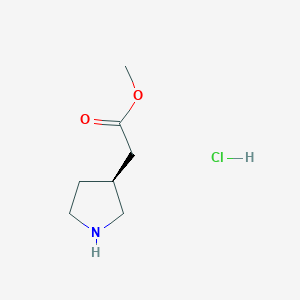
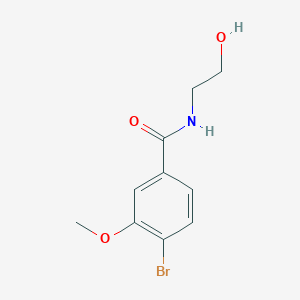
![2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469415.png)
![(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1469416.png)
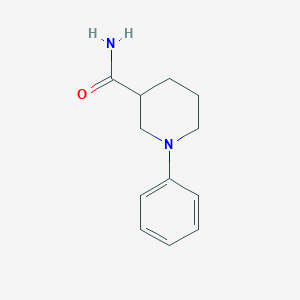
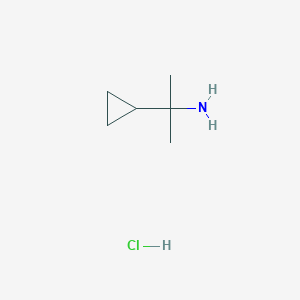

![4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester](/img/structure/B1469423.png)
![4-[2-(4-Bromo-phenyl)-2-methoxycarbonyl-ethyl]-benzoic acid tert-butyl ester](/img/structure/B1469424.png)

